molecular formula C8H8BrN3 B8584330 6-bromo-N-methyl-1H-indazol-3-amine

6-bromo-N-methyl-1H-indazol-3-amine

Cat. No. B8584330
M. Wt: 226.07 g/mol
InChI Key: JOAJLTRLSSFKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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properties

Product Name

6-bromo-N-methyl-1H-indazol-3-amine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-N-methyl-1H-indazol-3-amine

InChI

InChI=1S/C8H8BrN3/c1-10-8-6-3-2-5(9)4-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12)

InChI Key

JOAJLTRLSSFKJV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anhydrous hydrazine (0.25 mL, 8.1 mmol) was added to a solution of 4-bromo-2-fluoro-N-methylbenzothioamide (200 mg, 0.8 mmol) in dimethylsulfoxide (2.5 mL). The reaction was heated to 100° C. and stirred for 2 hours. The reaction was cooled to room temperature and diluted with ethyl acetate and water. The layers were separated and the aqueous was extracted with ethyl acetate (3×). The combined organics were washed with saturated aqueous sodium carbonate and brine, dried over sodium sulfate, filtered, and concentrated. Purification by flash column chromatography (20-100% ethyl acetate/heptanes) gave the title compound (98 mg, 54%) as a white solid. +ESI (M+H+1) 228.0; 1H NMR (400 MHz, CD3OD, δ): 7.52 (d, J=8.58 Hz, 1H), 7.43 (s, 1H), 7.04 (d, J=8.39 Hz, 1H), 2.94 (s, 3H).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
4-bromo-2-fluoro-N-methylbenzothioamide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

To a solution of phenyl 6-bromo-1H-indazol-3-ylcarbamate (0.80 g, 2.42 mmol) in 1,4-dioxane (40 mL) was added lithium aluminum hydride (2 M solution in THF, 2.42 mL, 2.42 mmol) dropwise at room temperature. After stirring at 100° C. for 4 hours, the reaction was quenched by 0.2 mL water, followed by 0.2 mL 15% NaOH and 0.6 mL water. The reaction mixture was then filtered and the solid was washed by ethyl acetate. The combined organic layer was washed by brine, dried with sodium sulfate and concentrated in vacuo. The crude residue was purified by flash chromatography with 50:50 (v/v) ethyl acetate-hexanes to afford the title product (0.29 g).
Name
phenyl 6-bromo-1H-indazol-3-ylcarbamate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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